molecular formula C4H2ClFN2 B1318964 4-Chloro-5-fluoropyrimidine CAS No. 347418-42-2

4-Chloro-5-fluoropyrimidine

Cat. No.: B1318964
CAS No.: 347418-42-2
M. Wt: 132.52 g/mol
InChI Key: APSSAJKZELMQNM-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C4H2ClFN2 It is a derivative of pyrimidine, where the hydrogen atoms at positions 4 and 5 are replaced by chlorine and fluorine atoms, respectively

Mechanism of Action

Target of Action

The primary target of 4-Chloro-5-fluoropyrimidine, a fluoropyrimidine, is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid .

Mode of Action

This compound, similar to other fluoropyrimidines, exerts its action by inhibiting TS . The active metabolite of this compound, fluorodeoxyuridine triphosphate (FdUTP), binds to TS, forming a covalently bound ternary complex . This binding inhibits the normal function of TS, disrupting DNA synthesis .

Biochemical Pathways

The inhibition of TS leads to the depletion of thymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances disrupt DNA synthesis and repair, resulting in lethal DNA damage . Additionally, TS inhibition results in the accumulation of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA .

Pharmacokinetics

It is known that fluoropyrimidines, in general, have high gastrointestinal absorption and are bbb permeant . The lipophilicity of this compound, indicated by its Log Po/w (iLOGP) value of 1.45, suggests that it may have good bioavailability .

Result of Action

The result of this compound’s action is the disruption of DNA synthesis and repair, leading to DNA damage and cell death . This makes it a potential candidate for use in cancer treatment, where the goal is to selectively kill rapidly dividing cancer cells.

Action Environment

The efficacy and stability of this compound, like other fluoropyrimidines, can be influenced by genetic factors . Variations in genes implicated in the pharmacokinetics and pharmacodynamics of fluoropyrimidines can increase the risk for toxicity and influence the compound’s action . Therefore, individual genetic profiles could play a significant role in determining the compound’s efficacy and safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method involves the reaction of 4,6-dihydroxy-5-fluoropyrimidine with a chlorinating agent in the presence of a tertiary amine catalyst . Another method includes the cyclization of fluoromalonic acid diethyl ester and methane amide, followed by chlorination using phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of efficient chlorinating agents and catalysts is crucial in achieving these goals .

Properties

IUPAC Name

4-chloro-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2/c5-4-3(6)1-7-2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSSAJKZELMQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591501
Record name 4-Chloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347418-42-2
Record name 4-Chloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5-fluoropyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-Chloro-5-fluoropyrimidine in organic synthesis?

A: this compound serves as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structure allows for various chemical transformations, making it a valuable precursor for more complex molecules. For instance, it acts as a key intermediate in the synthesis of Voriconazole , a broad-spectrum triazole antifungal agent.

Q2: Can you describe an efficient synthetic route for 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, a crucial derivative?

A: Several synthetic approaches have been explored for 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine. One efficient method starts with 5-fluorouracil, involving a multi-step process including chlorination, Grignard reaction, hydrolysis, reduction, chlorination, and finally, bromination to achieve an overall yield of 51.6% . Another method utilizes α-fluoroacetic ester as the starting material and boasts milder reaction conditions, simplified work-up, and suitability for industrial production with an overall yield of 41.7% .

Q3: How is this compound used in the production of 5-Flucytosine?

A: While this compound itself might not be directly used in producing 5-Flucytosine, a closely related derivative, 2-methoxy-4-chloro-5-fluoropyrimidine, plays a crucial role. This derivative undergoes amination to yield 2-methoxy-4-amido-5-fluoropyrimidine, which is then subjected to acidic hydrolysis to produce the desired 5-Flucytosine . This synthetic route offers advantages such as high yield, convenient purification, and reduced environmental impact compared to traditional methods.

Q4: Are there alternative synthetic pathways for intermediates like 2-methoxyl-4-diazanyl-5-fluoropyrimidine?

A: Yes, research has explored alternative pathways for synthesizing 2-methoxyl-4-diazanyl-5-fluoropyrimidine, a significant intermediate in producing the herbicide florasulam. One such method involves a two-step process: first synthesizing 2-methoxyl-4-chloro-5-fluoropyrimidine, followed by its conversion to 2-methoxyl-4-diazanyl-5-fluoropyrimidine . This optimized process focuses on improved yield, reduced reaction time, cost-effectiveness, and enhanced safety.

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